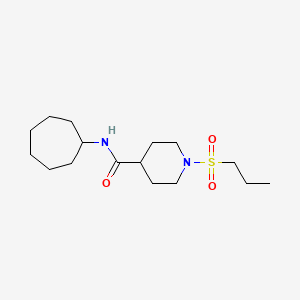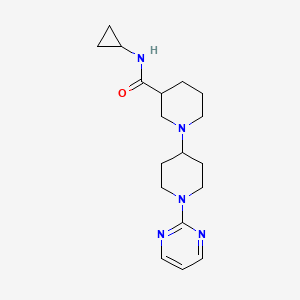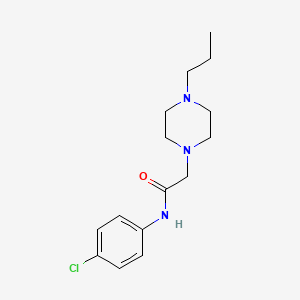
N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, leading to a range of physiological and biochemical effects. In
Mechanism of Action
N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide works by inhibiting GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. This leads to an increase in GABA levels, which in turn leads to increased inhibition of neuronal activity. This mechanism of action is similar to that of other drugs that enhance GABAergic neurotransmission, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
The increase in GABA levels caused by N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide leads to a range of biochemical and physiological effects. These include increased inhibition of neuronal activity, decreased seizure activity, and reduced anxiety. In addition, N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide is its selectivity for GABA aminotransferase, which reduces the risk of off-target effects. In addition, N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide has a long half-life, which allows for sustained inhibition of GABA aminotransferase. However, one limitation of N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase. In addition, researchers are investigating the potential of N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide as a treatment for other neurological and psychiatric disorders, such as schizophrenia and depression. Finally, there is ongoing research into the mechanisms underlying the cognitive-enhancing effects of N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide, which could lead to the development of new treatments for cognitive impairment.
Synthesis Methods
N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide can be synthesized using a multi-step process. The first step involves the reaction of cycloheptanone with propylsulfonyl chloride to form N-propylsulfonylcycloheptanone. This is followed by a reaction with piperidine to form N-cycloheptylpropylsulfonylpiperidine. Finally, the carboxylic acid group is converted to an amide using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting compound is N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide.
Scientific Research Applications
N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to be effective in treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and addiction. In addition, N-cycloheptyl-1-(propylsulfonyl)-4-piperidinecarboxamide has been investigated as a potential treatment for cognitive impairment associated with aging and Alzheimer's disease.
properties
IUPAC Name |
N-cycloheptyl-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3S/c1-2-13-22(20,21)18-11-9-14(10-12-18)16(19)17-15-7-5-3-4-6-8-15/h14-15H,2-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCXPLMMNXTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-1-propylsulfonylpiperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5298972.png)
![1-(2,4-dimethylphenyl)-2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]ethanone](/img/structure/B5298986.png)
![2-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5298996.png)
![ethyl 1-[2-(2-methoxy-4-propylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5299001.png)

![1-(2-bromophenyl)-2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]vinyl 2-bromobenzoate](/img/structure/B5299013.png)

![3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5299043.png)
![N-(2-furylmethyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5299046.png)
![2-[2-(2-fluorophenyl)vinyl]-3-(3-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B5299058.png)
![7-(1H-indol-7-ylcarbonyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5299063.png)
![4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5299071.png)
![N-{[1-(3,4-dimethylbenzyl)piperidin-3-yl]methyl}cyclopropanesulfonamide](/img/structure/B5299073.png)
![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299078.png)